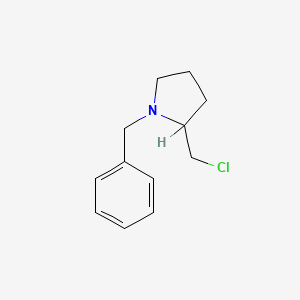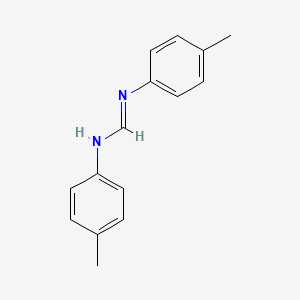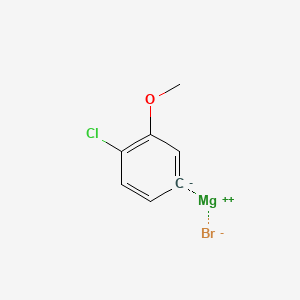
N,N'-dibenzoyl-N,N'-bis(2-chloroethyl)urea
概要
説明
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two benzoyl groups and two 2-chloroethyl groups attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea typically involves the reaction of benzoyl chloride with N,N’-bis(2-chloroethyl)urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding urea and benzoic acid derivatives.
Oxidation and Reduction: The benzoyl groups can undergo oxidation or reduction reactions to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually conducted in an aqueous medium at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea.
Hydrolysis: The major products are benzoic acid and the corresponding urea derivative.
Oxidation and Reduction: The major products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce benzoyl and 2-chloroethyl groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea involves its interaction with cellular components. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This can result in the disruption of cell division and the induction of cell death, making it a potential anticancer agent. The benzoyl groups may also contribute to its biological activity by interacting with specific molecular targets.
類似化合物との比較
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea can be compared with other similar compounds, such as:
N,N’-bis(2-chloroethyl)-N-nitrosourea: This compound is also used as an anticancer agent and has a similar mechanism of action involving the formation of covalent bonds with cellular components.
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)thiourea: This compound has a similar structure but contains sulfur instead of oxygen in the urea moiety. It may have different chemical and biological properties.
N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)carbamate: This compound contains a carbamate group instead of a urea group and may have different reactivity and biological activity.
The uniqueness of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea lies in its specific combination of benzoyl and 2-chloroethyl groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[benzoyl(2-chloroethyl)carbamoyl]-N-(2-chloroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-11-13-22(17(24)15-7-3-1-4-8-15)19(26)23(14-12-21)18(25)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQQOUTYXJYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCCl)C(=O)N(CCCl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937773 | |
| Record name | N,N'-Carbonylbis[N-(2-chloroethyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17049-66-0 | |
| Record name | MLS002919880 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Carbonylbis[N-(2-chloroethyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(2-CHLOROETHYL)-1,3-DIBENZOYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)





![1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3336029.png)


